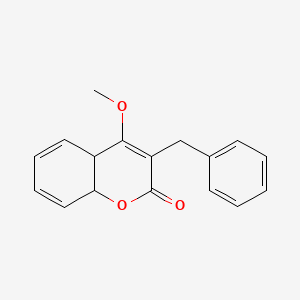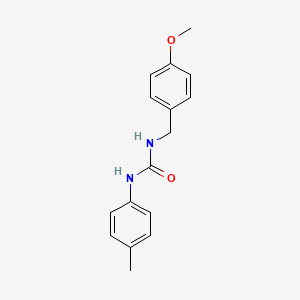
3-Benzyl-4-methoxy-4a,8a-dihydrochromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-4-methoxy-4a,8a-dihydrochromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a methoxy group, and a dihydrochromenone core. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-4-methoxy-4a,8a-dihydrochromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl bromide, 4-methoxyphenol, and a suitable chromenone precursor.
Formation of Benzyl Ether: The first step involves the formation of a benzyl ether by reacting benzyl bromide with 4-methoxyphenol in the presence of a base, such as potassium carbonate, in an aprotic solvent like acetone.
Cyclization: The benzyl ether intermediate is then subjected to cyclization under acidic conditions, typically using sulfuric acid or hydrochloric acid, to form the chromenone core.
Reduction: The final step involves the reduction of the chromenone core to obtain the dihydrochromenone derivative. This can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzyl-4-methoxy-4a,8a-dihydrochromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the chromenone core to dihydrochromenone derivatives using reducing agents such as sodium borohydride.
Substitution: The benzyl and methoxy groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides; electrophiles like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinones, hydroxy derivatives.
Reduction: Dihydrochromenone derivatives.
Substitution: Substituted benzyl ethers, methoxy derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial, antioxidant, and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic applications, including anticancer, antiviral, and neuroprotective effects.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Benzyl-4-methoxy-4a,8a-dihydrochromen-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxychromen-2-one: Lacks the benzyl group, resulting in different biological activities.
3-Benzylchromen-2-one: Lacks the methoxy group, affecting its chemical reactivity and biological properties.
4a,8a-Dihydrochromen-2-one: Lacks both the benzyl and methoxy groups, leading to distinct chemical and biological characteristics.
Uniqueness
3-Benzyl-4-methoxy-4a,8a-dihydrochromen-2-one is unique due to the presence of both benzyl and methoxy groups, which contribute to its distinct chemical reactivity and diverse biological activities. The combination of these functional groups enhances its potential as a versatile compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
3-benzyl-4-methoxy-4a,8a-dihydrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-19-16-13-9-5-6-10-15(13)20-17(18)14(16)11-12-7-3-2-4-8-12/h2-10,13,15H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNKEULYIVASCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)OC2C1C=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-BENZYL-2-{[2-(4-BROMOPHENYL)-2-OXOETHYL]SULFANYL}-4,6(1H,5H)-PYRIMIDINEDIONE](/img/structure/B5096425.png)
![3-chloro-4-({1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B5096433.png)
![N-(1-methylpiperidin-4-yl)-2-[2-(propan-2-yl)phenoxy]acetamide](/img/structure/B5096442.png)
![N-{[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methylbenzamide](/img/structure/B5096444.png)

![4-[5-[2-(4-Carboxyphenyl)-1,3-dioxoisoindol-5-yl]oxy-1,3-dioxoisoindol-2-yl]benzoic acid](/img/structure/B5096456.png)
![4-[2-(2,6-dimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B5096469.png)
![(2E)-1-(biphenyl-4-yl)-3-[(2-methylphenyl)amino]prop-2-en-1-one](/img/structure/B5096471.png)
![1-chloro-2-[4-(2-ethoxyphenoxy)butoxy]benzene](/img/structure/B5096479.png)
![1-(3-fluorobenzyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5096482.png)
![butyl 4-[(3-methylbutanoyl)amino]benzoate](/img/structure/B5096487.png)
![2-[2-[(2-Methoxy-5-nitrophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]isoindole-1,3-dione](/img/structure/B5096504.png)
![dimethyl 5-({[3-nitro-4-(1-piperidinyl)phenyl]sulfonyl}amino)isophthalate](/img/structure/B5096515.png)
![3-[2-nitro-4-(trifluoromethyl)phenoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5096517.png)
